Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

概要

説明

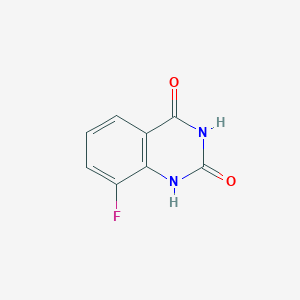

“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” is a chemical compound with the formula C11H10O3 . It is also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .

Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” consists of 14 heavy atoms and 6 aromatic heavy atoms . The structure also includes 2 rotatable bonds .Physical And Chemical Properties Analysis

“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” has a molecular weight of 190.20 . It has a predicted density of 1.246±0.06 g/cm3 . The predicted melting point is 59-60 °C, and the predicted boiling point is 297.5±19.0 °C .科学的研究の応用

Corrosion Inhibition in Mild Steel

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Indanone derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC), demonstrated effective inhibition properties, with efficiencies reaching up to 92% at optimal concentrations. The study combined gravimetric, electrochemical measurements, surface analysis, and theoretical studies, concluding that the inhibition likely occurs through the adsorption of inhibitor molecules on the metal surface, following the Langmuir isotherm model (Saady et al., 2018).

Intermediate in Pesticide Synthesis

This compound is also a critical intermediate in the synthesis of the pesticide Indoxacarb. An improved method for the synthesis of this compound was introduced, offering insights into potential industrial production applications due to the method's suitability and reduced equipment costs (Jing, 2012).

Synthesis of Derivatives

Research has also delved into synthesizing analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, with yields reaching up to 97%. These processes involve bromination and subsequent dehydrobromination, offering potential routes for further chemical developments (Li-jian, 2013).

特性

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOOCAKREHMAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435269 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

CAS RN |

68634-03-7 | |

| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68634-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)